molecular formula C12H15NO3 B13326291 Ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B13326291
M. Wt: 221.25 g/mol
InChI Key: DKVDNEJRIFFXAX-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a hydroxy group at the 7th position and an ethyl ester group at the 3rd position of the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves multicomponent reactions. One common method includes the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . Another approach involves the use of ethyl cyanoacetate in a cascade reaction with 2-alkenyl aniline and aldehydes .

Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions, optimizing reaction conditions to maximize yield and purity. The use of environmentally friendly methods and catalysts is also a focus to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines, which can be further utilized in the synthesis of complex molecules .

Comparison with Similar Compounds

Uniqueness: Ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy and ester groups allows for diverse chemical modifications and enhances its potential as a versatile building block in synthetic chemistry .

Biological Activity

Ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a compound within the tetrahydroisoquinoline family, recognized for its diverse biological activities. This article delves into its biological activity, highlighting research findings, potential applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core structure characterized by:

  • Hydroxyl group at the 7-position
  • Ethyl ester at the 3-carboxylate position

This unique configuration contributes to its potential therapeutic properties.

PropertyValue
Molecular FormulaC₁₃H₁₅NO₃
Molecular Weight235.26 g/mol
CAS Number206201-87-8

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A notable study explored its effects on Ehrlich Ascites Carcinoma (EAC) cells in mice. The findings included:

  • 100% decrease in tumor cell viability in treated mice compared to controls.
  • Enhanced antioxidant capacity and apoptotic activity.
  • No adverse effects on liver and kidney functions as confirmed through histopathological examinations .

Interaction Profiles

The compound interacts with various biological targets, influencing multiple pathways:

  • Apoptosis Induction : Promotes programmed cell death in cancer cells.
  • Antioxidant Activity : Protects against oxidative stress, potentially mitigating cancer progression.

Comparative Analysis with Similar Compounds

This compound can be compared to other tetrahydroisoquinoline derivatives regarding their structural features and biological activities:

Compound NameStructural FeaturesUnique Aspects
6-Hydroxy-1,2,3,4-tetrahydroisoquinolineHydroxyl group at position 6Different position of hydroxyl group
1-Methyl-1,2,3,4-tetrahydroisoquinolineMethyl substitution at nitrogenVariation in nitrogen substitution
7-Methoxy-1,2,3,4-tetrahydroisoquinolineMethoxy group instead of hydroxylAlters electronic properties and solubility
1-Benzyl-1,2,3,4-tetrahydroisoquinolineBenzyl substitution at nitrogenEnhances lipophilicity and potential activity

The specific hydroxyl and carboxylate functionalities of this compound may confer distinct biological activities compared to its analogs.

Molecular Docking Studies

Molecular docking studies reveal that this compound binds effectively to key receptors involved in cancer progression. The binding interactions suggest potential pathways for therapeutic intervention:

  • Receptor Binding : Interactions with breast cancer mutant receptors indicate a mechanism for inhibiting tumor growth.

Antioxidant Mechanisms

The compound's antioxidant properties are critical in reducing oxidative stress in cells:

  • Total Antioxidant Capacity : Evaluated in liver and kidney tissues during studies showed significant protective effects against oxidative damage.

Case Studies

Several studies have documented the efficacy of this compound in various experimental models:

  • EAC Model : Demonstrated significant reductions in tumor cell viability and improvements in antioxidant status.
  • Neuroprotection Studies : Investigated its potential role in neurodegenerative diseases by evaluating cholinesterase inhibition and neuroinflammation prevention .

Properties

IUPAC Name

ethyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-16-12(15)11-6-8-3-4-10(14)5-9(8)7-13-11/h3-5,11,13-14H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVDNEJRIFFXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(CN1)C=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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